molecular formula C14H13N3O2 B14313939 N-(2-Aminophenyl)-4-formamidobenzamide CAS No. 112522-66-4

N-(2-Aminophenyl)-4-formamidobenzamide

Cat. No.: B14313939
CAS No.: 112522-66-4
M. Wt: 255.27 g/mol
InChI Key: UIBOKODQMWBGFH-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-formamidobenzamide is a benzamide derivative featuring a 2-aminophenyl group attached to a benzamide core substituted with a formamide (-NHCHO) group at the para position. This compound belongs to a class of histone deacetylase (HDAC) inhibitors, which are pivotal in epigenetic regulation and cancer therapy. Its structure is characterized by:

  • 2-Aminophenyl group: Essential for zinc-binding in HDAC active sites.
  • 4-Formamidobenzamide moiety: Modulates solubility and interaction with HDAC surface residues.

Properties

CAS No.

112522-66-4

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-(2-aminophenyl)-4-formamidobenzamide

InChI

InChI=1S/C14H13N3O2/c15-12-3-1-2-4-13(12)17-14(19)10-5-7-11(8-6-10)16-9-18/h1-9H,15H2,(H,16,18)(H,17,19)

InChI Key

UIBOKODQMWBGFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-formamidobenzamide typically involves the reaction of 2-aminophenylamine with 4-formamidobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-formamidobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-formamidobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

Modifications at the benzamide's 4-position significantly influence HDAC inhibition and selectivity:

Compound 4-Substituent Key Findings Reference
CI-994 Acetylamino (-NHCOCH₃) Potent HDAC inhibitor; advanced to clinical trials for cancer.
MS-275 (Entinostat) Pyridine-3-ylmethoxycarbonylaminomethyl Selective for HDAC1/3; approved for T-cell lymphoma.
N-(2-Aminophenyl)-4-cyanobenzamide Cyano (-CN) Strong electron-withdrawing group; potential for enhanced binding affinity.
4-(s-Triazin-2-ylaminomethyl) analog Heterocyclic s-triazine Sub-micromolar IC₅₀ against HDAC1; in vivo tumor growth reduction in mice.

Key Observations :

  • Electron-withdrawing groups (e.g., -CN) may enhance binding via electronic effects, while bulky substituents (e.g., pyridine in MS-275) improve isoform selectivity .
  • Heterocyclic modifications (e.g., s-triazine) increase anti-proliferative activity, likely due to additional interactions with HDAC surface residues .

Linker Region Modifications

Alterations in the linker region between the benzamide and aminophenyl groups impact pharmacokinetics and isoform specificity:

Compound Linker Structure HDAC Isoform Selectivity (Ki Ratio HDAC1/HDAC3) Kinetic Profile Reference
109 Pimelic diphenylamide 6-fold selectivity for HDAC1 Slow-on/slow-off
136 Fluorinated pimelic diphenylamide 3-fold selectivity for HDAC1 Slow-on/slow-off
8a (Acridine analog) Acridine-conjugated benzamide Dual HDAC1/DNMT1 inhibition Fluorescence-enabled tracking

Key Observations :

  • Longer linkers (e.g., pimelic diphenylamide) enhance HDAC1 selectivity, while fluorination subtly alters isoform preference .
  • Conjugation with acridine introduces dual targeting (HDAC1/DNMT1) and fluorescence properties, enabling mechanistic studies .
Anti-Proliferative and HDAC Inhibitory Effects:
  • s-Triazine analogs: IC₅₀ values <1 µM against HDAC1; significant tumor growth reduction in xenograft models .
  • Acridine analog 8a: Induces histone H3 acetylation and apoptosis in leukemia cells at nanomolar concentrations .
  • CI-994: Synergizes with retinoids in prostate cancer models, regulating cell cycle and apoptosis .
Molecular Docking Insights:
  • Benzamide derivatives (e.g., B2, B10) show hydrogen bonding with HDAC2 residues (Cys156, His146, Gly154), critical for inhibition .

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